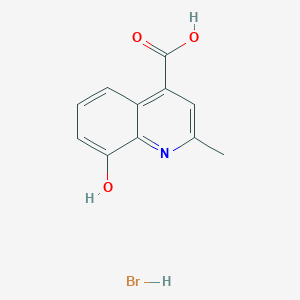

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide is a chemical compound with the molecular formula C11H10BrNO3 . It is used for research purposes and is not intended for human or veterinary use . It has been used in the preparation of a heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .

Synthesis Analysis

The synthesis of this compound involves several steps. A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) . The catalyst was characterized via elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG), and potentiometric titration analysis .Molecular Structure Analysis

The molecular structure of this compound was analyzed using various techniques such as elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG), and potentiometric titration analysis .Chemical Reactions Analysis

The catalytic performance of the catalyst was assessed in the ketalization of ketones with glycol or 1,2-propylene glycol . Various reaction parameters, such as the glycol to cyclohexanone molar ratio, catalyst dosage, reaction temperature, and time, were systematically examined .Physical and Chemical Properties Analysis

This compound is a powder that is insoluble in water . It can volatilize with water vapor and sublimate at 100℃ .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Derivatives and Sensitivity to Metals: The study of derivatives of 8-hydroxyquinoline, including 8-hydroxy-2-methylquinoline-4-carboxylic acid, has shown that these compounds have been prepared with various groups that influence solubility and chelation capabilities. These derivatives have been tested for their sensitivities towards metals such as copper, nickel, and zinc, highlighting their potential applications in analytical chemistry to detect and quantify metal ions (R.G.W. Holiingshead, 1958).

Photoluminescence and Semiconductor Properties

- Novel Zinc Complexes: A novel zinc complex featuring 8-hydroxy-2-methylquinoline-4-carboxylic acid has been synthesized, showcasing interesting solid-state photoluminescence in the blue region. This emission is attributed to ligand-to-metal charge transfer, with the complex also demonstrating semiconductor properties through a narrow optical band gap of 1.73 eV. Such findings suggest potential applications in optoelectronic devices and materials science (Zhi-Qiang Yi et al., 2019).

Photophysical Properties of Copper Complexes

- Pseudotetrahedral Copper Complexes: Complexes of copper with ligands such as 8-hydroxy-2-methylquinoline-7-carboxylic acid have been synthesized and characterized, showing exceptional photophysical properties. These complexes exhibit significant emission quantum yields and extended excited life times in both solid state and solution, indicating their potential use in photophysical studies and material sciences (J. Małecki et al., 2015).

Reaction Mechanisms and Structural Studies

- Reaction with Vilsmeier Reagent: Investigations into the reactions of homophthalic acid and its analogs, including 8-methylquinolino variants with Vilsmeier reagent, have led to the discovery of novel compounds and clarified reaction pathways. These studies contribute to the field of organic chemistry by providing insights into the reactivity and structural possibilities of quinoline derivatives (L. Deady & T. Rodemann, 2001).

Supramolecular Chemistry

- Organic Acid-Base Adducts: Research focusing on the interactions between 2-methylquinoline and various carboxylic acids has highlighted the formation of supramolecular architectures. These studies underline the importance of noncovalent interactions in creating structured complexes, which could have implications for the development of new materials and the understanding of molecular assembly processes (Shouwen Jin et al., 2012).

Safety and Hazards

The safety information for 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

8-hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.BrH/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTYCNHRLXACMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)

![1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2627001.png)

![1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2627006.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)

![N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2627010.png)

![4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2627012.png)

![N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2627013.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2627018.png)